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Compound of Interest

Compound Name: 2-Isopropyiphenol

Cat. No.: B7770328

This technical guide provides a comprehensive overview of the characterization data for 2-
Isopropylphenol (CAS 88-69-7), a significant organic compound utilized in various research
and industrial applications. This document is intended for researchers, scientists, and drug
development professionals, offering detailed information on its physicochemical properties,
spectroscopic data, and relevant experimental protocols.

Physicochemical Properties

2-Isopropylphenol, also known as o-cumenol, is a light-yellow liquid with a phenolic odor.[1] It
is less dense than and insoluble in water. Key physicochemical data are summarized in Table 1
for easy reference and comparison.

Table 1: Physicochemical Properties of 2-Isopropylphenol
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Property Value Reference(s)
Molecular Formula CoH120 [1]
Molecular Weight 136.19 g/mol [1]
CAS Number 88-69-7 [1]
Appearance Light yellow liquid [1]
Melting Point 12-16 °C [1]
Boiling Point 212-214 °C [1]
Density 0.995 g/cm? at 20 °C [1]
Solubility in Water Insoluble [1]
Vapor Pressure <0.066 hPa at 25 °C [1]
LogP 2.9 [1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-
Isopropylphenol. The following sections present typical data obtained from Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Table 2: 1H NMR Spectroscopic Data for 2-lsopropylphenol (400 MHz, CDClIs)
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Chemical Shift (3)

Multiplicity Integration Assignment

ppm

7.21-7.05 m 2H Ar-H

6.94 - 6.92 m 1H Ar-H
6.75-6.73 m 1H Ar-H

4.8 (approx.) s (broad) 1H -OH
3.23-3.19 septet 1H -CH(CH3)2
1.27-1.24 d 6H -CH(CHs3)2

Table 3: 13C NMR Spectroscopic Data for 2-Isopropylphenol (25.16 MHz, CDCls)

Chemical Shift (8) ppm Assighment
152.3 C-OH

135.2 C-CH

126.8 Ar-CH

126.3 Ar-CH

121.2 Ar-CH

115.1 Ar-CH

26.8 -CH(CHs)2
22.6 -CH(CHs)2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-lsopropylphenol shows characteristic absorption bands.

Table 4: Key IR Absorption Bands for 2-Isopropylphenol
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Wavenumber (cm~?) Functional Group
3500-3300 (broad) O-H stretch (phenolic)
3100-3000 C-H stretch (aromatic)
2960-2870 C-H stretch (aliphatic)
1600, 1495, 1450 C=C stretch (aromatic ring)
1250 C-O stretch (phenol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 5: Key Mass Spectral Data for 2-Isopropylphenol

m/z Relative Intensity (%) Proposed Fragment
136 30 [M]* (Molecular lon)
121 100 [M-CHs]*

91 12 [C7H7]*

77 16 [CeHs]*

Experimental Protocols

This section details the general methodologies for the synthesis and characterization of 2-

Isopropylphenol.

Synthesis of 2-Isopropylphenol

A common laboratory-scale synthesis of 2-lsopropylphenol involves the Friedel-Crafts
alkylation of phenol with propene or isopropanol in the presence of a Lewis acid catalyst.

Materials:
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Phenol

Isopropanol

Anhydrous aluminum chloride (AICI3) or other suitable Lewis acid
Dry benzene or other inert solvent

Hydrochloric acid (HCI), dilute

Sodium bicarbonate (NaHCOs) solution, saturated
Anhydrous magnesium sulfate (MgSOa)
Distillation apparatus

Separatory funnel

Standard laboratory glassware

Procedure:

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel,
and a reflux condenser, dissolve phenol in the inert solvent.

Cool the flask in an ice bath and slowly add the Lewis acid catalyst portion-wise with stirring.
Add isopropanol dropwise from the dropping funnel to the stirred mixture.

After the addition is complete, allow the reaction mixture to warm to room temperature and
then reflux for a specified time (typically a few hours), monitoring the reaction progress by
Thin Layer Chromatography (TLC).

After cooling, pour the reaction mixture into a beaker containing ice and dilute HCI to
decompose the catalyst.

Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with water, saturated NaHCOs solution, and brine.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7770328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Dry the organic layer over anhydrous MgSOu4, filter, and remove the solvent under reduced
pressure.

 Purify the crude product by fractional distillation to obtain 2-Isopropylphenol.
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Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-lsopropylphenol.

NMR Spectroscopy Protocol

Sample Preparation:

o Dissolve approximately 5-10 mg of the purified 2-Isopropylphenol in about 0.6 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.
IH NMR Acquisition:
e Spectrometer: 400 MHz NMR spectrometer

e Pulse Program: Standard single-pulse sequence (e.g., zg30)
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Number of Scans: 16-64 (depending on concentration)

Relaxation Delay: 1-2 seconds

Acquisition Time: 2-3 seconds

Spectral Width: 0-12 ppm

13C NMR Acquisition:

e Spectrometer: 100 MHz NMR spectrometer (corresponding to 400 MHz for *H)
e Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30)

e Number of Scans: 1024 or more to achieve adequate signal-to-noise

o Relaxation Delay: 2 seconds

e Acquisition Time: 1-2 seconds

e Spectral Width: 0-220 ppm
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Characterization Data of 2-Isopropylphenol (CAS 88-
69-7): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7770328#2-isopropylphenol-cas-88-69-7-
characterization-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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